molecular formula C19H20N4O2 B2964863 2-(1H-indol-3-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one CAS No. 2097904-03-3

2-(1H-indol-3-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one

Cat. No. B2964863
CAS RN: 2097904-03-3
M. Wt: 336.395
InChI Key: FAGIYDDSMUZRHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indole compounds are a class of organic compounds that contain an indole moiety. This structure consists of a benzene ring fused to a pyrrole ring . Indole itself is a crucial component of many natural substances, such as tryptophan and auxin, and is used in the production of a variety of important compounds .


Synthesis Analysis

The synthesis of indole compounds can vary greatly depending on the specific compound being synthesized . For example, the Fischer indole synthesis is a classic method for synthesizing indoles. In this reaction, phenylhydrazine is condensed with a carbonyl compound to produce a phenylhydrazone, which is then rearranged to form an indole .


Molecular Structure Analysis

The molecular structure of indole compounds is characterized by a fused ring system, consisting of a benzene ring and a pyrrole ring . The presence of nitrogen in the pyrrole ring makes indole a heterocyclic compound .


Chemical Reactions Analysis

Indole compounds can undergo a variety of chemical reactions. For example, they can participate in electrophilic substitution reactions, nucleophilic substitutions, and oxidations .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole compounds can vary greatly depending on the specific compound. For example, indole itself is a solid at room temperature, while many of its derivatives are liquids . The presence of the nitrogen in the pyrrole ring can also impact the compound’s basicity .

Scientific Research Applications

Electrooptic Film Fabrication

Facchetti et al. (2006) highlighted the influence of pyrrole-pyridine-based dibranched chromophore architecture, including compounds with structural similarities to the query compound, on covalent self-assembly, thin-film microstructure, and nonlinear optical response. This research underscores the potential of such compounds in developing advanced materials for electrooptic applications. The synthesis and characterization of new dibranched, heterocyclic "push-pull" chromophores are described, emphasizing their role in creating chromophore monolayers with significant optical/electrooptic properties (Facchetti, Beverina, van der Boom, Dutta, Evmenenko, Shukla, Stern, Pagani, & Marks, 2006).

Catalytic Activity in Organic Synthesis

Yang et al. (2014) investigated the catalytic activities of novel trinuclear rare-earth metal amido complexes incorporating the indolyl ligand in different bonding modes. These complexes were synthesized through reactions involving pyrrolyl-functionalized indoles, similar in structure to the query compound. This study provides insights into how substituents influence the reactivity and bonding of indolyl ligands with metals, showcasing the compound's utility in catalyzing the hydrophosphonylation of aromatic and aliphatic aldehydes and ketones. It highlights a potential pathway to prepare α-hydroxy phosphonates, demonstrating the compound's role in facilitating C-P bond formation under mild conditions (Yang, Zhu, Zhou, Wang, Feng, Wei, Miao, Guo, Wang, Zhang, Gu, & Mu, 2014).

Electropolymerization and Material Development

Roznyatovskiy et al. (2010) detailed a facile synthetic route to polycyclic pyrrole derivatives, which include structures analogous to the query compound, showcasing their potential as monomers for electropolymerization. This process forms an electrochromic conducting polymer when electrooxidized, suggesting applications in developing multicolor electrochromic materials due to the low switching potentials and unique spectroelectrochemical features of the resulting polymers (Roznyatovskiy, Roznyatovskaya, Weyrauch, Pinkwart, Tübke, & Sessler, 2010).

Mechanism of Action

The mechanism of action of indole compounds can vary greatly depending on the specific compound and its biological target . For example, some indole-based drugs work by inhibiting specific enzymes, while others might interact with cell receptors .

Safety and Hazards

The safety and hazards associated with indole compounds can vary greatly depending on the specific compound. Some indole compounds are relatively safe, while others can be toxic or even carcinogenic . Therefore, it’s important to handle these compounds with care and use appropriate safety measures .

Future Directions

The study of indole compounds is a very active area of research, with new compounds being synthesized and tested for various applications, including as potential new drugs . Future research will likely continue to explore the vast chemical space of indole compounds, with the aim of discovering new compounds with useful properties .

properties

IUPAC Name

2-(1H-indol-3-yl)-1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-13-20-8-6-18(22-13)25-15-7-9-23(12-15)19(24)10-14-11-21-17-5-3-2-4-16(14)17/h2-6,8,11,15,21H,7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGIYDDSMUZRHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.